molecular formula C5H7F3N2O B1450469 3-(2,2,2-Trifluoroethyl)imidazolidin-4-one CAS No. 1549264-32-5

3-(2,2,2-Trifluoroethyl)imidazolidin-4-one

Cat. No. B1450469
CAS RN: 1549264-32-5
M. Wt: 168.12 g/mol
InChI Key: TUBMZICFMQBBGP-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)imidazolidin-4-one is a chemical compound with the molecular formula C5H7F3N2O and a molecular weight of 168.12 . It belongs to the class of imidazolidinones.


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7F3N2O/c6-5(7,8)2-10-3-9-1-4(10)11/h9H,1-3H2 .

Scientific Research Applications

Medicinal Chemistry Applications

  • Hydantoin Derivatives Synthesis and Pharmacological Properties : Hydantoins and their derivatives, including imidazolidinones, are of significant interest in medicinal chemistry due to their broad pharmacological activities. Various methods for synthesizing these compounds have been explored, with attention to their potential in treating over 16 diseases, showcasing their versatility in drug development (Sudani & Desai, 2015).

  • Thiazolidin-4-Ones Bioactivity : Thiazolidin-4-ones have been identified as important scaffolds in medicinal chemistry, demonstrating a range of biological activities including antioxidant, anticancer, and anti-inflammatory properties. The influence of different substituents on their biological activity highlights the scaffold's potential for developing more efficient drug agents (Mech, Kurowska, & Trotsko, 2021).

  • Imidazoline Scaffold in Drug Design : The imidazoline scaffold has been utilized in the synthesis of agents with a broad spectrum of biological activities, including treatments for neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases. This underscores the adaptability of the imidazoline structure in medicinal chemistry (Sa̧czewski, Kornicka, & Balewski, 2016).

Potential Therapeutic Agents

  • Corrosion Inhibition : Imidazoline and its derivatives have been employed as corrosion inhibitors, showcasing their chemical utility beyond pharmaceutical applications. Their structure enables effective adsorption onto metal surfaces, providing a foundation for developing environmentally friendly corrosion inhibitors (Sriplai & Sombatmankhong, 2023).

  • Synthesis of Phosphorylated Azoles : The synthesis and transformation of 4-phosphorylated azoles, including imidazole derivatives, have been studied for their chemical and biological properties. These compounds have shown a variety of biological activities, indicating their potential in developing new therapeutic agents (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

properties

IUPAC Name

3-(2,2,2-trifluoroethyl)imidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O/c6-5(7,8)2-10-3-9-1-4(10)11/h9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBMZICFMQBBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CN1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1549264-32-5
Record name 3-(2,2,2-trifluoroethyl)imidazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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